molecular formula C12H22Cl2N4 B1486007 1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 2206965-51-5

1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B1486007
CAS No.: 2206965-51-5
M. Wt: 293.23 g/mol
InChI Key: DITYUPKPYFFNKD-UHFFFAOYSA-N
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Description

1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound offered for research purposes. It features a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, a scaffold of significant interest in medicinal chemistry . This particular structure is a functionalized analog of this core, incorporating a piperidinylmethyl substituent. The dihydrochloride salt form typically enhances the compound's solubility in aqueous solvents, facilitating its use in various biological assay systems. The tetrahydroimidazopyrazine scaffold is recognized for its potential in central nervous system (CNS) drug discovery research. Compounds based on this and closely related scaffolds, such as imidazo[1,2-a]pyrazines, have been investigated as potent and selective negative allosteric modulators of AMPA receptors (AMPARs) associated with the TARP γ-8 auxiliary protein . This specific mechanism is a promising target for developing novel anticonvulsant therapies with a potentially improved side-effect profile compared to non-selective AMPAR antagonists . The piperazine and piperidine motifs, present in this molecule, are common pharmacophores in bioactive compounds and are known to contribute favorably to a molecule's physicochemical properties and its ability to interact with biological targets . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments and handling the material in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-2-5-15(6-3-1)9-11-12-8-13-4-7-16(12)10-14-11;;/h10,13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITYUPKPYFFNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C3CNCCN3C=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS Number: 2206965-51-5) is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂Cl₂N₄
  • Molecular Weight : 293.23 g/mol
  • Structure : The compound features a piperidine moiety linked to a tetrahydroimidazo[1,5-a]pyrazine core.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar compounds within the imidazopyrazine class. For instance, derivatives have shown significant activity against various viruses. Although specific data on the antiviral effects of this compound is limited, its structural analogs have demonstrated promising results against plant viruses such as Potato virus Y (PVY). In these studies:

  • Curative Activity : Comparable to established antiviral agents.
  • Protective Activity : Notable efficacy in preventing viral infection.
  • Inactivation Activity : High percentages indicating strong potential for therapeutic application .

Neuropharmacological Effects

The compound's structural characteristics suggest it may interact with neuropeptide systems. Similar compounds have been investigated for their roles as orexin receptor antagonists:

  • Orexin System : Involved in regulating wakefulness and arousal.
  • Potential Applications : Treatment of sleep disorders and stress-related conditions due to the modulation of orexin pathways .

Case Studies and Experimental Data

A review of the literature reveals several experimental studies focusing on related compounds. These studies often utilize in vitro and in vivo models to assess biological activity:

StudyCompoundActivity AssessedResults
C35Anti-PVYCurative: 53.3%
Protective: 56.9%
Inactivation: 85.8%
VariousOrexin AntagonismEnhanced sleep duration in rat models

The biological activity of this compound is likely attributed to its ability to:

  • Form hydrogen bonds with target proteins.
  • Modulate neurotransmitter systems affecting mood and arousal.
  • Interact with viral proteins to inhibit replication.

Molecular Docking Studies

Molecular docking analyses have been employed to predict binding affinities and interactions with specific viral proteins and receptors involved in neuropharmacological pathways. These studies provide insights into the potential efficacy of the compound in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The imidazo[1,5-a]pyrazine core distinguishes this compound from related bicyclic systems. Key structural analogs and their properties are summarized below:

Compound Core Structure Substituent Biological Target Potency (IC₅₀ or Ki) Reference
Target Compound Imidazo[1,5-a]pyrazine (saturated) 1-(Piperidinylmethyl) Not explicitly reported N/A
BIM-46174 Imidazo[1,2-a]pyrazine (saturated) None (parent compound) Gaq-protein inhibitor 0.8 µM (Gaq)
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Imidazo[1,5-a]pyrazine (saturated) 1-Ethoxycarbonyl Orexin receptor antagonist 12 nM (OX1R/OX2R)
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine (saturated) 1-Chloro Dual orexin receptor antagonist 4.6 nM (OX1R/OX2R)

Key Findings :

  • Core Saturation and Ring Position : Saturation of the pyrazine ring (tetrahydro form) enhances metabolic stability and binding affinity for targets like orexin receptors . However, the position of the fused rings (e.g., [1,5-a] vs. [1,2-a]) critically impacts activity. For example, imidazo[1,2-a]pyrazine derivatives (e.g., BIM-46174) inhibit Gaq proteins, whereas [1,5-a] analogs target orexin receptors .
  • Substituent Effects : Electrophilic substituents (e.g., chloro, ethoxycarbonyl) at the 1-position improve receptor binding. The piperidinylmethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to smaller substituents .

Functional Group Modifications

A. Orexin Receptor Antagonists

Ethyl ester and chloro derivatives of the imidazo[1,5-a]pyrazine core exhibit nanomolar potency against orexin receptors (OX1R/OX2R), making them candidates for sleep disorders . The target compound’s piperidinylmethyl group—a bulkier substituent—could alter selectivity or pharmacokinetics, though direct data are lacking.

B. Gaq-Protein Inhibitors

BIM-46174, an imidazo[1,2-a]pyrazine derivative, silences Gaq signaling with µM potency. Structural reduction of its core to monocyclic fragments abolishes activity, highlighting the necessity of the bicyclic system . The target compound’s [1,5-a] core is unlikely to share this activity due to divergent ring topology.

C. Sodium Channel (NaV1.7) Inhibitors

Imidazo[1,5-a]pyrazine derivatives with aryl sulfonamide substituents show isoform-selective NaV1.7 inhibition. However, saturation and substituent positioning (e.g., 5,6-fused vs. 6,5-fused) dramatically affect potency. For instance, compound 12 (imidazo[1,5-a]pyrazine) was inactive, while its 6,5-fused analog showed sub-µM activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl Ester Analog 1-Chloro Analog
Molecular Weight 330.24 g/mol 231.67 g/mol 196.08 g/mol (core + Cl)
LogP (Predicted) ~2.5 (piperidinylmethyl increases lipophilicity) ~1.8 (ethoxycarbonyl) ~1.2 (chloro)
Solubility Moderate (dihydrochloride salt) Low (hydrochloride salt) High (dihydrochloride salt)
Metabolic Stability Likely improved (saturated core) Moderate High

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core through cyclization reactions.
  • Introduction of the 1-(1-piperidinylmethyl) substituent via nucleophilic substitution or reductive amination.
  • Conversion to the dihydrochloride salt by treatment with hydrochloric acid for enhanced stability and solubility.

Preparation of the Piperidinylmethyl Intermediate

A key intermediate, 4-(piperidin-1-ylmethyl)aniline , which can be structurally related to the piperidinylmethyl moiety, is prepared by nucleophilic substitution of 1-(bromomethyl)-4-nitrobenzene with piperidine, followed by reduction of the nitro group to an amine.

Typical procedure:

Step Reagents & Conditions Yield Notes
Nucleophilic substitution 1-(bromomethyl)-4-nitrobenzene + piperidine, reflux in acetonitrile for 2 h - Solvent removal under vacuum
Acid-base extraction Acidify with 2 M HCl, extract with ethyl acetate, basify with NH4OH, re-extract with ethyl acetate - Isolation of intermediate
Reduction Hydrogenation with 5% Pd/C in methanol at 20°C under H2 balloon for 6-10 h 96.8% High yield; purification by silica gel chromatography

Alternative reduction methods include Raney Nickel in tetrahydrofuran at room temperature under 1 atm H2 for 12 h, also yielding the amine intermediate efficiently.

Cyclization to Form the Imidazo[1,5-a]pyrazine Core

The tetrahydroimidazo[1,5-a]pyrazine ring system is formed by cyclization reactions involving appropriate pyrazine derivatives and aldehydes or ketones under acidic or basic catalysis.

One reported method involves:

  • Reaction of dimethylformamide-dimethylacetal with aryl acetonitriles at 120°C for 20 min.
  • Subsequent treatment with hydrazine hydrobromide (H2NNH2·HBr) at 120°C for 20 min.
  • Final reaction with 1,1,3,3-tetramethoxypropane or 2-aryl-substituted malondialdehydes at 120°C for 20 min.

This microwave-assisted synthesis provides good to excellent yields (34-92%) over three steps, with an average yield of 52%.

Coupling of Piperidinylmethyl Moiety to the Imidazo[1,5-a]pyrazine Core

The coupling is generally achieved by nucleophilic substitution or condensation reactions between the core heterocycle and the piperidinylmethyl amine intermediate.

Example procedure:

Step Reagents & Conditions Yield Notes
Condensation 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-5,6-dimethoxy-2-indolinone + 4-(piperidin-1-ylmethyl)aniline in DMF at 110°C for 2 h 55% Followed by addition of piperidine and stirring at room temperature for 3 h
Purification Silica gel chromatography, elution with methylene chloride/methanol/ammonia - Product isolated as solid

Another example involves stirring 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-6-ethoxycarbonyl-2-indolinone with 4-(piperidin-1-ylmethyl)aniline in DMF at 100°C, followed by piperidine addition and purification by alumina column chromatography, yielding 58%.

Formation of the Dihydrochloride Salt

The final step typically involves treating the free base compound with hydrochloric acid to form the dihydrochloride salt, which improves the compound's stability and solubility for pharmaceutical applications.

  • The salt formation is performed by adding 2 mol/L hydrochloric acid to the organic solution or crude product.
  • The dihydrochloride precipitates and is collected by filtration.
  • Drying under vacuum yields the pure salt form.

Summary Table of Preparation Steps

Step No. Reaction Reagents & Conditions Yield (%) Notes
1 Nucleophilic substitution 1-(bromomethyl)-4-nitrobenzene + piperidine, reflux in acetonitrile 2 h - Intermediate for piperidinylmethyl amine
2 Reduction of nitro group Hydrogenation with 5% Pd/C, MeOH, 20°C, 6-10 h 96.8 High purity amine intermediate
3 Cyclization to imidazo[1,5-a]pyrazine DMF-dimethylacetal + aryl acetonitriles + hydrazine hydrobromide, microwave 120°C 34-92 Multi-step microwave synthesis
4 Coupling with piperidinylmethyl amine Reaction in DMF at 100-110°C, addition of piperidine 55-58 Purification by chromatography
5 Salt formation Treatment with 2 M HCl, precipitation - Formation of dihydrochloride salt

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields in the cyclization steps.
  • Hydrogenation with palladium on carbon is a reliable and high-yielding method for reducing nitro groups to amines in the preparation of the piperidinylmethyl intermediate.
  • The choice of solvent (DMF) and temperature (100-110°C) is critical for efficient coupling reactions.
  • Purification by column chromatography using silica gel or alumina with tailored eluents ensures high purity of intermediates and final products.
  • Salt formation with hydrochloric acid enhances compound stability, facilitating handling and formulation.

Q & A

Basic: What are the established synthetic routes for 1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Cyclization : Formation of the imidazo[1,5-a]pyrazine core via cyclocondensation or cycloaddition reactions, often using reagents like ethylenediamine derivatives and carbonyl compounds .
  • Functionalization : Introduction of the piperidinylmethyl group via alkylation or nucleophilic substitution. For example, coupling piperidine derivatives with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Salt Formation : Conversion to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous solvents .
    Optimization Strategies :
  • Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity .
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve yield during alkylation steps .

Basic: What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazo[1,5-a]pyrazine core and piperidinylmethyl substitution. For example, characteristic shifts for the tetrahydroimidazo protons appear at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : HRMS (ESI) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₆Cl₂N₄ at m/z 279.08) .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with variations in the piperidinylmethyl group (e.g., replacing piperidine with morpholine) or modifying the imidazo[1,5-a]pyrazine core (e.g., halogenation at position 3) .
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional assays (e.g., cAMP accumulation). Compare IC₅₀ values to identify critical substituents .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and validate SAR trends .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, cofactors) across independent labs. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Batch Analysis : Compare compound purity and salt form (e.g., dihydrochloride vs. free base) across studies, as impurities or counterions can modulate activity .

Advanced: What strategies are effective for identifying biological targets of this compound in complex systems?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
  • Chemical Proteomics : Use photoaffinity labeling with a diazirine-modified analog to crosslink targets in live cells, followed by enrichment and mass spectrometry .
  • Transcriptomics : Analyze gene expression changes (RNA-seq) in treated vs. untreated cells to infer pathways affected .

Advanced: How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Plasma Stability : Incubate with human plasma at 37°C. Quantify parent compound remaining using LC-MS/MS .
  • Microsomal Metabolism : Use liver microsomes (human/rodent) to identify CYP450-mediated metabolites. Structural elucidation via HRMS/MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

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